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Compound of Interest

Compound Name:
Ethyl L-phenylalaninate

hydrochloride

Cat. No.: B554976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Ethyl L-
phenylalaninate hydrochloride as a fragment in Fragment-Based Drug Discovery (FBDD).

While direct, published examples of its use in FBDD campaigns are not prevalent, its

physicochemical properties make it a relevant candidate for inclusion in fragment libraries. This

document outlines the rationale for its use, detailed protocols for screening, and methods for hit

validation and elaboration, treating it as a representative example of an amino acid ester

fragment.

Introduction to Ethyl L-phenylalaninate
hydrochloride as a Fragment
Ethyl L-phenylalaninate hydrochloride is the hydrochloride salt of the ethyl ester of L-

phenylalanine, an essential amino acid.[1] Its structure comprises a phenyl ring, an ethyl ester,

and a primary amine, presenting multiple points for potential interaction with a biological target

and for subsequent chemical elaboration.
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Property Value Reference

Molecular Formula C₁₁H₁₆ClNO₂ [2]

Molecular Weight 229.70 g/mol [2]

CAS Number 3182-93-2 [2]

Appearance White crystalline solid [1]

Solubility Soluble in water and methanol [1]

Hydrogen Bond Donors 1 (Amine) [2]

Hydrogen Bond Acceptors 2 (Ester carbonyl and oxygen) [2]

cLogP ≤3 [3]

These properties align well with the "Rule of Three," a common guideline for selecting

compounds for fragment libraries (Molecular Weight < 300, cLogP ≤ 3, H-bond

donors/acceptors ≤ 3).[3] Its aqueous solubility is a significant advantage for biophysical

screening methods.

Rationale for Use in FBDD:

Mimics Natural Substrates: The amino acid scaffold is a common recognition motif in many

enzyme active sites.

Multiple Interaction Points: The aromatic ring can participate in hydrophobic and π-stacking

interactions, while the amine and ester groups can form hydrogen bonds.

Tractable for Chemical Modification: The primary amine and the ester provide straightforward

handles for chemical modification in fragment-to-lead evolution through fragment growing or

linking strategies.[4]

Exploration of Chemical Space: As a derivative of a natural amino acid, it allows for the

exploration of chemical space relevant to biological targets.[5]
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The following protocols describe a typical workflow for screening a fragment like Ethyl L-
phenylalaninate hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy, a

powerful technique for detecting weak fragment binding.

2.1. Primary Screening using ¹H-¹⁵N HSQC NMR

This protein-observed NMR experiment is highly robust for identifying fragment binding by

monitoring chemical shift perturbations (CSPs) in the target protein's spectrum upon addition of

the fragment.[6][7]

Materials:

¹⁵N-labeled target protein (typically 50-100 µM in a suitable NMR buffer, e.g., 50 mM

phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).

Ethyl L-phenylalaninate hydrochloride stock solution (e.g., 100 mM in D₂O or d₆-DMSO).

NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Protocol:

Prepare the Protein Sample: Dissolve the lyophilized ¹⁵N-labeled protein in the NMR buffer to

the desired concentration. Filter the sample to remove any aggregates.

Acquire a Reference Spectrum: Record a baseline ¹H-¹⁵N HSQC spectrum of the protein

alone. This spectrum will serve as the reference for detecting changes.

Fragment Addition: Add a small aliquot of the Ethyl L-phenylalaninate hydrochloride stock

solution to the protein sample to a final concentration typically in the range of 200 µM to 1

mM. The concentration should be optimized to balance detection of weak binding with

potential non-specific effects.

Acquire the Test Spectrum: After a brief incubation period, record a second ¹H-¹⁵N HSQC

spectrum of the protein-fragment mixture.

Data Analysis: Overlay the reference and test spectra. Significant chemical shift

perturbations (CSPs) or a decrease in peak intensity for specific residues indicate a binding
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event. The magnitude of the CSP can be calculated using the following formula: Δδ = √[

(ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen

chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).

Illustrative Quantitative Data from Primary Screening:

The following table represents hypothetical data from an NMR-based primary screen of Ethyl
L-phenylalaninate hydrochloride against a target protein.

Residue No. Amino Acid
Chemical Shift
Perturbation (Δδ,
ppm)

Notes

25 Gly 0.25

Significant CSP,

indicating proximity to

the binding site.

48 Val 0.18 Moderate CSP.

50 Phe 0.31

Large CSP, potentially

involved in direct

interaction.

76 Leu 0.05

Minimal CSP, likely

distant from the

binding site.

92 Ala 0.21 Significant CSP.

2.2. Hit Validation and Affinity Determination by NMR Titration

Once a hit is identified, a titration experiment is performed to confirm the binding and to

determine the dissociation constant (K D ).

Protocol:

Prepare the Protein Sample: Prepare a ¹⁵N-labeled protein sample as described in section

2.1.
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Acquire Reference Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the protein

alone.

Stepwise Titration: Add increasing concentrations of Ethyl L-phenylalaninate
hydrochloride to the protein sample. A typical titration series might involve final fragment

concentrations of 0, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2 mM, and 5 mM.

Acquire Spectra: Record an ¹H-¹⁵N HSQC spectrum at each titration point.

Data Analysis:

Monitor the CSPs of the most affected residues as a function of the fragment

concentration.

Fit the titration data to a one-site binding model to calculate the dissociation constant (K D

). The chemical shift change (Δδ obs ) at a given ligand concentration [L] can be described

by: Δδ obs = Δδ max * ( ([P]t + [L]t + K D ) - √(([P]t + [L]t + K D )² - 4[P]t[L]t) ) / (2[P]t)

where [P]t is the total protein concentration and Δδ max is the maximum chemical shift

perturbation at saturation.

Hypothetical Affinity Data:

Fragment Target Protein Method K D (mM)

Ethyl L-

phenylalaninate HCl
Protein Kinase X NMR Titration 1.2

Ethyl L-

phenylalaninate HCl
Bromodomain Y NMR Titration 2.5

Mandatory Visualizations
Diagram 1: FBDD Workflow using NMR Screening
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Caption: FBDD workflow from library screening to lead optimization.

Diagram 2: Logical Relationship in Fragment Evolution
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Caption: Strategies for evolving a fragment hit into a lead compound.

Conclusion
Ethyl L-phenylalaninate hydrochloride serves as an excellent model for an amino acid-

derived fragment in FBDD campaigns. Its favorable physicochemical properties and synthetic

tractability make it a valuable component of a diverse fragment library. The protocols and
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conceptual workflows outlined here provide a robust framework for researchers to screen and

validate similar fragments, ultimately facilitating the discovery of novel therapeutics. While this

document uses Ethyl L-phenylalaninate hydrochloride as a representative example, the

principles and methods are broadly applicable to other small, soluble fragments in drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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